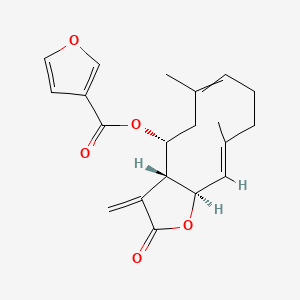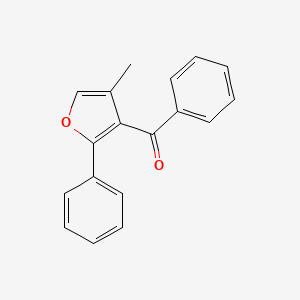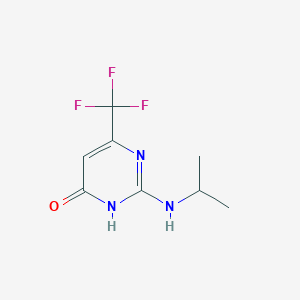
4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
“4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H10F3N3O . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H10F3N3O . The molecular weight of this compound is 221.18 g/mol .
Wissenschaftliche Forschungsanwendungen
Biological Activity and Chemical Properties
Inhibitory Action on Enzymes
One of the early applications of pyrimidine derivatives, similar to "4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine," includes their action as inhibitors of specific enzymes. For example, 4-hydroxypyrazolo (3,4-d) pyrimidine (HPP), a structurally related compound, is known for its potent inhibitory effect on xanthine oxidase. This enzyme plays a crucial role in purine metabolism, converting hypoxanthine to xanthine and xanthine to uric acid. Inhibiting this enzyme can reduce uric acid levels, which is beneficial in treating conditions like gout (Hall, Holloway, & Scott, 1964).
Photoproduct Formation in DNA
Pyrimidine derivatives also play a significant role in studying DNA damage and repair mechanisms. Pyrimidine (6-4) pyrimidone photoproducts are major DNA lesions induced by UV radiation. Understanding the formation and repair of these photoproducts is crucial for comprehending the biological effects of UV light and the mechanisms of skin cancer development (Douki, Voituriez, & Cadet, 1995).
Synthesis of Bioactive Compounds
The synthesis of pyrimidine derivatives is an area of significant interest due to their wide range of biological activities. For instance, self-complementary betainic guanine model compounds have been synthesized from pyrimidine precursors, which are important for studying RNA structures and functions (SchmidtAndreas & KindermannMarkus Karl, 2001).
Antiviral and Antimicrobial Activity
Antiviral Research
Pyrimidine derivatives have shown promise in antiviral research. Certain 6-hydroxypyrimidines substituted with various groups exhibit antiviral activity against herpes viruses, retroviruses, including HIV-1 and HIV-2. These studies highlight the potential of pyrimidine derivatives as antiviral agents (Holý et al., 2002).
Antimicrobial Properties
Additionally, pyrimidine and its derivatives have been evaluated for their antimicrobial properties. The synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown that many of these compounds exhibit promising antimicrobial activity, providing a basis for developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(propan-2-ylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c1-4(2)12-7-13-5(8(9,10)11)3-6(15)14-7/h3-4H,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJAKWJFALXZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379458 | |
| Record name | 7G-337S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339011-06-2 | |
| Record name | 7G-337S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




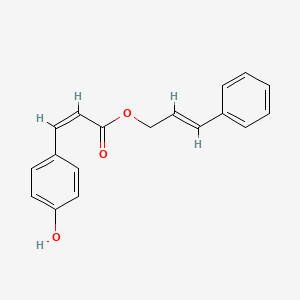
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
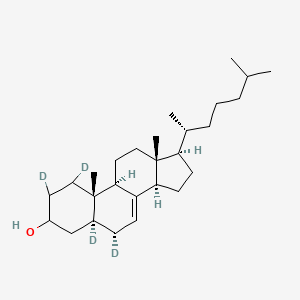
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)
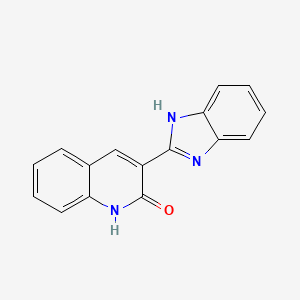
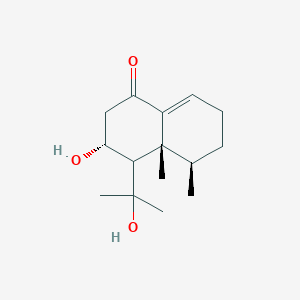
![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)

